tert-butyl 3-(hydroxymethyl)-1,2-oxazetidine-2-carboxylate
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Overview
Description
tert-Butyl 3-(hydroxymethyl)-1,2-oxazetidine-2-carboxylate: is a synthetic organic compound that belongs to the class of oxazetidines Oxazetidines are four-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-1,2-oxazetidine-2-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of tert-butyl 3-(bromomethyl)-1,2-oxazetidine-2-carboxylate with a suitable nucleophile can lead to the formation of the desired compound. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(hydroxymethyl)-1,2-oxazetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazetidine ring can be reduced under catalytic hydrogenation conditions to form the corresponding amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride in DMF or THF as a base, with the electrophile added slowly to control the reaction rate.
Major Products:
Oxidation: tert-Butyl 3-(carboxymethyl)-1,2-oxazetidine-2-carboxylate.
Reduction: tert-Butyl 3-(aminomethyl)-1,2-oxazetidine-2-carboxylate.
Substitution: Various substituted oxazetidines depending on the electrophile used.
Scientific Research Applications
Chemistry: tert-Butyl 3-(hydroxymethyl)-1,2-oxazetidine-2-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study the reactivity and stability of oxazetidines. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-1,2-oxazetidine-2-carboxylate depends on its specific application. In chemical reactions, the tert-butyl group provides steric hindrance, which can influence the reactivity of the compound. The oxazetidine ring can participate in ring-opening reactions, leading to the formation of various products. The hydroxymethyl group can act as a nucleophile or electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
tert-Butyl 3-(hydroxymethyl)-3-nitroazetidine: This compound has a similar structure but contains a nitro group instead of a carboxylate group.
tert-Butyl 3-(aminomethyl)-1,2-oxazetidine-2-carboxylate: This compound is formed by the reduction of tert-butyl 3-(hydroxymethyl)-1,2-oxazetidine-2-carboxylate and has applications in medicinal chemistry.
Uniqueness: this compound is unique due to its combination of a tert-butyl group, an oxazetidine ring, and a hydroxymethyl group. This combination provides a balance of steric hindrance, ring strain, and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
2382953-82-2 |
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Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)oxazetidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-6(4-10)5-12-9/h6,10H,4-5H2,1-3H3 |
InChI Key |
LWZZSGQZDKTWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CO1)CO |
Purity |
95 |
Origin of Product |
United States |
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